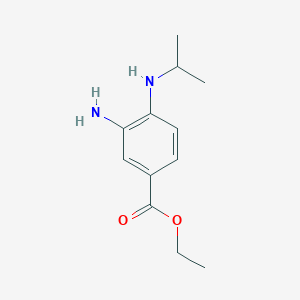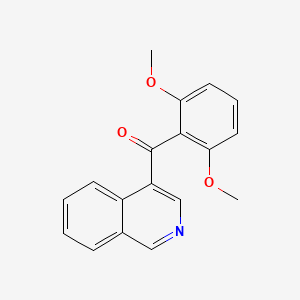
4-(2,6-Dimethoxybenzoyl)isoquinoline
概要
説明
“4-(2,6-Dimethoxybenzoyl)isoquinoline” is a chemical compound with the molecular formula C18H15NO3 . It has a molecular weight of 293.32 . The IUPAC name for this compound is (2,6-dimethoxyphenyl)(4-isoquinolinyl)methanone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C18H15NO3/c1-21-15-8-5-9-16(22-2)17(15)18(20)14-11-19-10-12-6-3-4-7-13(12)14/h3-11H,1-2H3 .科学的研究の応用
Cytotoxicity Studies
Research has shown the potential of isoquinoline derivatives in cytotoxicity against cancer cell lines. For example, compounds like 6-Butyl-5,6-dihydrobenzimidazo[2,1-a]isoquinoline, 3,9- and 3,10-dimethoxy, and their quaternary salts exhibited notable activity against human cancer cell lines in a study conducted by the National Cancer Institute (Deady & Rodemann, 2001).
Supramolecular Liquid Crystals
Isoquinoline derivatives have been utilized in the creation of novel mesogenic supramolecules, indicating their potential in the development of supramolecular liquid crystals. This was demonstrated in a study where 6-Dodecyloxyisoquinoline was used as a proton acceptor to generate mesogenic supramolecular dimers and trimers, leading to the first isoquinoline-based supramolecular liquid crystals (Lin et al., 1999).
Synthesis Methods
Isoquinoline derivatives have been synthesized using various methods, broadening their scope of application. A notable method is the synthesis of diarylhexahydrobenzo[f]isoquinoline by boron trifluoride etherate, which involves a novel rearrangement reaction (Chang et al., 2010). Additionally, properties of different isoquinoline derivatives like 4-Chloromethyl-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline have been studied, highlighting their reactivity with various nucleophiles (Mikhailovskii & Vakhrin, 2002).
Safety and Hazards
作用機序
Target of Action
Isoquinoline derivatives have been known to influence the cardiovascular system .
Mode of Action
Some isoquinoline derivatives have been shown to influence the intracellular calcium concentration ([ca 2+] i) by blocking cardiomyocyte sodium (na+) and calcium (ca 2+) channels .
Biochemical Pathways
It’s suggested that the compound might be involved in the regulation of calcium signaling pathways in cardiomyocytes .
Result of Action
Some isoquinoline derivatives have been shown to exhibit dose-dependent negative inotropic effects .
生化学分析
Biochemical Properties
4-(2,6-Dimethoxybenzoyl)isoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cardiomyocyte Na+ and Ca2+ channels, leading to changes in intracellular calcium concentration . This interaction suggests that this compound may modulate ion channel activity, which is crucial for maintaining cellular homeostasis and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cardiomyocytes, it has been shown to exert negative inotropic effects, which means it can decrease the force of muscle contractions This effect is likely due to its interaction with ion channels, as mentioned earlier
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been suggested that the compound can inhibit or activate enzymes, leading to changes in cellular function. For example, its interaction with Na+ and Ca2+ channels in cardiomyocytes can alter the flow of these ions, affecting cellular excitability and contractility . Additionally, this compound may influence gene expression by modulating transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo chemical changes that affect its activity and function. Studies have shown that the effects of this compound on cellular function can vary depending on the duration of exposure and the specific conditions of the experiment . Long-term effects on cellular function, such as changes in gene expression or metabolic activity, may also be observed.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. At lower doses, the compound may exert beneficial effects, such as modulating ion channel activity and improving cellular function. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular homeostasis and function . It is essential to determine the optimal dosage range for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may influence metabolic flux and metabolite levels, affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
(2,6-dimethoxyphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-15-8-5-9-16(22-2)17(15)18(20)14-11-19-10-12-6-3-4-7-13(12)14/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEHKLJIBVDHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501249256 | |
| Record name | (2,6-Dimethoxyphenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501249256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187168-19-9 | |
| Record name | (2,6-Dimethoxyphenyl)-4-isoquinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dimethoxyphenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501249256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



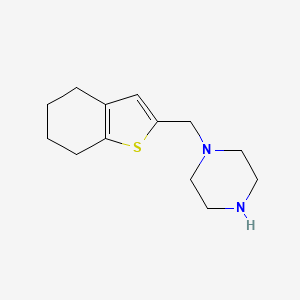
![3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid hydrochloride](/img/structure/B1421629.png)


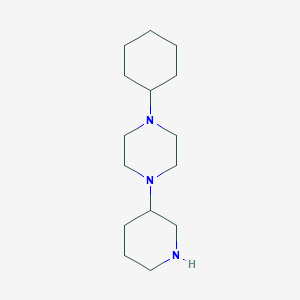

![3-[(2-Methylpropyl)amino]propanoic acid hydrochloride](/img/structure/B1421637.png)

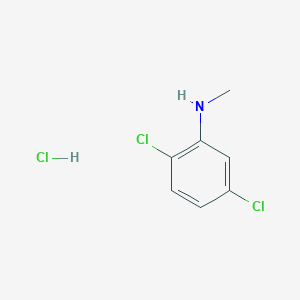
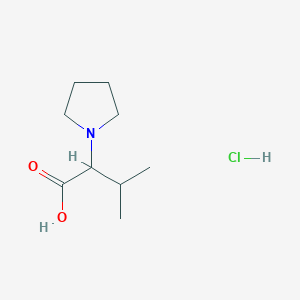
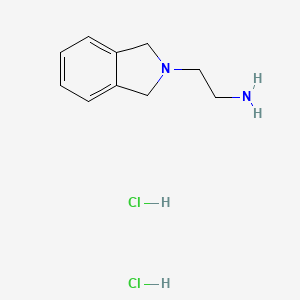
![Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-[1,2,3]oxathiazolidine-4-carboxylate](/img/structure/B1421648.png)
